molecular formula C18H15FN2O3 B11386916 2-(4-fluorophenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide

2-(4-fluorophenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide

Cat. No.: B11386916
M. Wt: 326.3 g/mol
InChI Key: CJJRYEWQHPRVFT-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-fluorophenol with an appropriate acylating agent to form the 4-fluorophenoxy intermediate. This intermediate is then reacted with 3-(4-methylphenyl)-1,2-oxazole-5-carboxylic acid under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-fluorophenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate
  • 3-(2-(4-fluorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate

Uniqueness

Compared to similar compounds, 2-(4-fluorophenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C18H15FN2O3

Molecular Weight

326.3 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide

InChI

InChI=1S/C18H15FN2O3/c1-12-2-4-13(5-3-12)16-10-18(24-21-16)20-17(22)11-23-15-8-6-14(19)7-9-15/h2-10H,11H2,1H3,(H,20,22)

InChI Key

CJJRYEWQHPRVFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)COC3=CC=C(C=C3)F

Origin of Product

United States

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